1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine
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Overview
Description
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both pyrazole and imidazole rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities .
Preparation Methods
The synthesis of 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound.
Formation of the imidazole ring: This involves the cyclization of a precursor containing the necessary nitrogen and carbon atoms.
Coupling of the pyrazole and imidazole rings: This step involves the reaction of the pyrazole derivative with an imidazole derivative under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or platinum . Major products formed from these reactions include various substituted pyrazole and imidazole derivatives .
Scientific Research Applications
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine can be compared with other similar compounds, such as:
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound also features a pyrazole ring and is used as an intermediate in the synthesis of antidiabetic agents.
3-Amino-1-methyl-1H-pyrazole: This compound is used in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its combined pyrazole and imidazole structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11N5 |
---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H11N5/c1-12-4-2-7(11-12)6-13-5-3-10-8(13)9/h2-5H,6H2,1H3,(H2,9,10) |
InChI Key |
RLXGNJSGBDNVBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN2C=CN=C2N |
Origin of Product |
United States |
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